2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

Purity Specifications Quality Control

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide (CAS 415697-57-3) is a synthetic organic compound classified within the sulfonamide family, with the molecular formula C13H15BrN2O4S and a molecular weight of 375.24 g/mol. The structure features a 2-bromobenzenesulfonamide core, a 4,5-dimethylisoxazol-3-yl substituent at the sulfonamide nitrogen, and a methoxymethyl protecting group on that same nitrogen.

Molecular Formula C13H15BrN2O4S
Molecular Weight 375.24
CAS No. 415697-57-3
Cat. No. B2457422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide
CAS415697-57-3
Molecular FormulaC13H15BrN2O4S
Molecular Weight375.24
Structural Identifiers
SMILESCC1=C(ON=C1N(COC)S(=O)(=O)C2=CC=CC=C2Br)C
InChIInChI=1S/C13H15BrN2O4S/c1-9-10(2)20-15-13(9)16(8-19-3)21(17,18)12-7-5-4-6-11(12)14/h4-7H,8H2,1-3H3
InChIKeyIKXAQUWRNLFKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide Sourcing and Identity Profile


2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide (CAS 415697-57-3) is a synthetic organic compound classified within the sulfonamide family, with the molecular formula C13H15BrN2O4S and a molecular weight of 375.24 g/mol [1]. The structure features a 2-bromobenzenesulfonamide core, a 4,5-dimethylisoxazol-3-yl substituent at the sulfonamide nitrogen, and a methoxymethyl protecting group on that same nitrogen [1]. It is primarily recognized as an advanced intermediate in the multi-step synthesis of Sparsentan (Filspari), a first-in-class dual endothelin and angiotensin II receptor antagonist approved for primary immunoglobulin A nephropathy (IgAN), and is cataloged by several vendors as Sparsentan Impurity 14 [2][3].

Why Generic Substitution of 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is Not Recommended


This compound occupies a specific position in the Sparsentan synthetic pathway and cannot be reliably substituted by its closest analogs. Replacement with the unprotected 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS 195447-72-4) removes the methoxymethyl group, altering the reactivity of the sulfonamide nitrogen and potentially leading to undesired side reactions during the subsequent Miyaura borylation or Suzuki coupling steps [1]. Conversely, substitution with the later-stage boronic acid pinacol ester (CAS 415697-56-2) skips the critical palladium-catalyzed coupling step entirely, which may be required for optimized impurity control [2]. Even the analog featuring a (2-methoxyethoxy)methyl protecting group (data.yaozh.com intermediate VI) introduces a longer, more hydrophilic linker that would alter solubility and reactivity profiles during the coupling reaction [3]. These structural differences mean that each intermediate is optimized for a specific synthetic sequence, and deviation risks compromising yield, purity, and regulatory compliance.

Product-Specific Quantitative Evidence for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide


Comparison of Purity and Specifications Across Vendors for 415697-57-3

Multiple commercial sources report the purity of CAS 415697-57-3. AKSci specifies a minimum purity of 95% . Wanvibio reports a purity of ≥97% [1]. Molcore offers a specification of NLT 98% . This variability in commercial purity directly impacts the efficiency of subsequent synthetic steps and the quality of the final API, especially regarding impurity profiles as defined by ICH guidelines.

Purity Specifications Quality Control

Molecular Weight Differentiation from Closest Sparsentan Intermediate Analogs

The molecular weight of 415697-57-3 (375.24 g/mol) differs substantially from its closest intermediates in the Sparsentan pathway. The unprotected analog (CAS 195447-72-4) has a molecular weight of 331.19 g/mol, a difference of 44.05 g/mol corresponding to the absence of the methoxymethyl group [1]. The downstream boronic acid pinacol ester (CAS 415697-56-2) has a molecular weight of 422.3 g/mol, a difference of 47.06 g/mol [2]. These mass differences serve as a definitive fingerprint for identity verification and process monitoring by LC-MS or GC-MS.

Molecular Weight Intermediate Synthesis

Structural Distinction: Methoxymethyl Protecting Group vs. Alternative N-Substituents

The methoxymethyl (-CH₂OCH₃) group on the sulfonamide nitrogen of 415697-57-3 differentiates it from the (2-methoxyethoxy)methyl (-CH₂OCH₂CH₂OCH₃) variant used in an alternative Sparsentan synthetic route (data.yaozh.com intermediate VI) [1]. The methoxymethyl group is smaller (one oxygen-containing unit versus two) and more lipophilic, with a computed LogP of 2.8 for the target compound, compared to a predicted lower LogP for the (2-methoxyethoxy)methyl analog due to the additional oxygen atom [2]. This difference influences the compound's solubility in organic solvents during reactions and the efficiency of the subsequent deprotection step.

Protecting Group Methoxymethyl Synthetic Route

Reactive Handle: Ortho-Bromine Enables Cross-Coupling Chemistry

The ortho-bromine substituent on the benzene ring serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions, specifically Suzuki and Heck couplings, enabling the introduction of diverse functional groups [1]. This is the key step toward forming the biaryl bond in Sparsentan. In contrast, the des-bromo analog (if fully hydrogenated) would be unreactive in these couplings, while the corresponding chloro or iodo analogs would exhibit different reaction kinetics and require re-optimization of catalytic conditions.

Suzuki Coupling Cross-Coupling Bromine

Synthetic Route Outcome: Process Optimization in Sparsentan Manufacture

A recent optimized manufacturing process for Sparsentan highlights the criticality of intermediate purity and reactivity for overall process efficiency. The work by Dong et al. (2026) describes a four-step synthesis delivering the key benzyl alcohol intermediate in 78% overall yield on a 10 kg scale, addressing earlier limitations of low coupling efficiency and costly starting materials [1]. While this specific study does not isolate 415697-57-3 as the intermediate, it underscores the general principle that the quality of the bromo-intermediate (such as 415697-57-3) is a critical control point for achieving high coupling yields in the downstream Suzuki reaction.

Sparsentan Process Optimization Overall Yield

Recommended Procurement Scenarios for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide


Sparsentan Generic Development and ANDA Filing Support

Pharmaceutical companies developing generic versions of Sparsentan (Filspari) require this compound as a reference standard for impurity profiling. The compound is cataloged as Sparsentan Impurity 14, and its availability in high purity (≥97%) is essential for analytical method validation (AMV) and quality control (QC) as per ICH guidelines [1]. Procuring a well-characterized batch from a supplier that provides comprehensive characterization data (NMR, MS, HPLC) is critical for regulatory submissions.

Process Chemistry and Route Scouting for Sparsentan Manufacturing

Contract development and manufacturing organizations (CDMOs) engaged in route scouting for Sparsentan synthesis can use this compound as a benchmark intermediate. The methoxymethyl-protected nitrogen and ortho-bromine provide a defined starting point for evaluating Suzuki coupling conditions, catalyst systems, and solvent optimization. The compound's LogP of 2.8 and molecular weight of 375.24 g/mol serve as key parameters for developing efficient extraction and purification protocols [2].

Targeted Anticancer Drug Discovery Leveraging the Isoxazole-Sulfonamide Scaffold

Medicinal chemistry groups exploring kinase inhibitor scaffolds can utilize this compound as a building block for library synthesis. As noted by JECI, the isoxazole ring is a recognized anti-inflammatory pharmacophore and the benzenesulfonamide moiety is an immunomodulatory unit [3]. The bromine handle enables rapid diversification via parallel Suzuki coupling to generate focused libraries targeting EGFR, ALK, or other mutant kinases implicated in non-small cell lung cancer and breast cancer [3].

Analytical Chemistry Method Development for Related Substance Determination

This compound serves as a key impurity marker in the development and validation of HPLC or UPLC methods for Sparsentan drug substance and drug product analysis. Its distinct retention time and mass spectral signature (m/z 375.24) make it suitable as a system suitability standard for ensuring adequate separation from the main API peak and other process-related impurities . Laboratories performing stability-indicating assays can procure this compound for forced degradation studies to confirm method specificity.

Quote Request

Request a Quote for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.